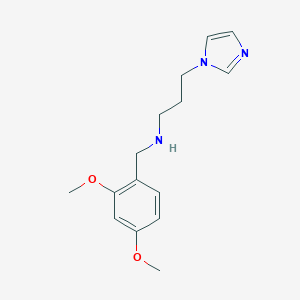

(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine is a synthetic organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and an imidazole ring attached via a propyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl chloride and 3-imidazol-1-yl-propylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like potassium carbonate or sodium hydroxide.

Procedure: The 2,4-dimethoxybenzyl chloride is added to a solution of 3-imidazol-1-yl-propylamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Analyse Des Réactions Chimiques

Types of Reactions

(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.

Substitution: The benzyl position can undergo nucleophilic substitution reactions, replacing the methoxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Oxidation: 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

Reduction: Saturated imidazoline derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds containing imidazole and methoxy groups exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole, which share structural similarities with (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine, have been tested for their effectiveness against various bacterial strains. Studies have shown that certain benzimidazole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to standard antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Similar derivatives have demonstrated the ability to inhibit nitric oxide production and reduce edema in animal models. For example, some imidazole-based compounds have shown significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

Cancer Therapy

The potential of this compound in cancer treatment is also noteworthy. Compounds with similar structures have been explored for their immunomodulatory properties, targeting cytokines involved in immune responses related to cancer progression. This approach aims to enhance the specificity of cancer therapies while minimizing side effects associated with conventional treatments .

Molecular Interactions

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level with specific receptors or enzymes. The imidazole moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may enhance the compound's bioactivity .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is critical for optimizing the pharmacological properties of this compound. Variations in substituents on the benzyl or imidazole rings can significantly affect potency and selectivity against biological targets. Research into SAR has led to the identification of more effective analogs that retain desirable therapeutic effects while reducing toxicity .

Antibacterial Efficacy

A study conducted on a series of benzimidazole derivatives revealed that certain compounds exhibited MIC values as low as 2 µg/mL against resistant strains of Staphylococcus aureus. This highlights the potential for this compound to be developed as an effective antibacterial agent .

In Vivo Anti-inflammatory Research

In vivo studies assessing the anti-inflammatory effects of related compounds demonstrated a significant reduction in paw edema in mice models treated with imidazole derivatives at varying doses. The results indicated a dose-dependent response, suggesting that this compound could be a candidate for further development as an anti-inflammatory drug .

Data Summary Table

Mécanisme D'action

The mechanism of action of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The benzyl group can interact with hydrophobic pockets in proteins, affecting their function. The methoxy groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dimethoxybenzyl alcohol

- 2,4-Dimethoxybenzaldehyde

- 2,4-Dimethoxybenzoic acid

Uniqueness

(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine is unique due to the presence of both the imidazole ring and the dimethoxybenzyl group. This combination imparts distinct chemical properties, such as enhanced binding affinity to certain biological targets and increased stability under various conditions. The presence of the imidazole ring also allows for coordination with metal ions, which is not possible with the other similar compounds listed.

Activité Biologique

(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine, also known by its CAS number 626209-25-4, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in medicine and research.

Chemical Structure and Synthesis

The compound consists of a dimethoxybenzyl group attached to an imidazolyl propylamine moiety. The synthesis typically involves the reaction of 2,4-dimethoxybenzyl chloride with 3-imidazol-1-yl-propylamine under basic conditions in an organic solvent like dichloromethane or tetrahydrofuran. The reaction is followed by purification techniques such as column chromatography or recrystallization.

The biological activity of this compound is largely attributed to its structural features:

- Imidazole Ring : This moiety can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity.

- Benzyl Group : Enhances lipophilicity, facilitating cell membrane permeability and increasing bioavailability.

- Methoxy Groups : Participate in hydrogen bonding, affecting binding affinity and specificity towards biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ceftriaxone .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of tubulin polymerization.

- Induction of cell cycle arrest at the S phase.

- Modulation of lactate dehydrogenase (LDH) enzyme activity, indicating cytotoxic effects on cells .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various assays. This suggests potential therapeutic applications in treating inflammatory diseases .

Research Findings and Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | MIC against E. coli: 40 µg/mL; comparable inhibition zones to ceftriaxone. |

| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells; IC50 values around 1.29 µM. |

| Study 3 | Anti-inflammatory | Inhibited TNF-α by up to 78% at 10 µg/mL concentration. |

Propriétés

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-19-14-5-4-13(15(10-14)20-2)11-16-6-3-8-18-9-7-17-12-18/h4-5,7,9-10,12,16H,3,6,8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBVPDCTVHLTPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCCCN2C=CN=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.